Hydrothol 191

Description

Properties

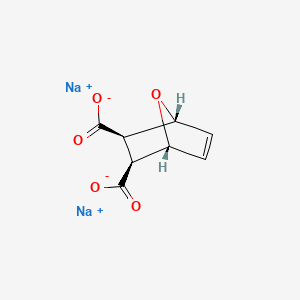

CAS No. |

66330-88-9 |

|---|---|

Molecular Formula |

C8H6Na2O5 |

Molecular Weight |

228.11 g/mol |

IUPAC Name |

disodium;(1R,2R,3S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4-,5-,6+;;/m1../s1 |

InChI Key |

ZRHKGBGEZJYZAY-LEJZRPNDSA-L |

Isomeric SMILES |

C1=C[C@@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

physical_description |

Formulated as granular or liquid; [Reference #1] Yellowish-brown liquid with a fatty amine odor; [Atofina MSDS] |

Related CAS |

6385-60-0 (hydrothol, sodium[2:1] salt) |

Origin of Product |

United States |

Mechanistic Investigations of Hydrothol 191 Action

Biochemical and Physiological Mechanisms in Target Organisms

The herbicidal and algaecidal action of Hydrothol 191 is multifaceted, involving the disruption of several key biochemical and physiological processes within target organisms. uky.eduflvc.org While the precise mode of action is not entirely understood, research has illuminated several key pathways that are significantly impacted. flvc.orgmass.gov

Elucidation of Endothall-Mediated Inhibition of Protein Synthesis in Aquatic Plants

In addition to its effects on protein synthesis, endothall (B106541) has been shown to inhibit lipid synthesis. uky.eduflvc.orgmass.gov Specifically, it interferes with the incorporation of malonic acid into lipids. uky.eduflvc.org One study reported an approximate 38% to 40% inhibition of lipid synthesis in hemp sesbania hypocotyl segments when exposed to endothall. flvc.orgmass.gov This disruption of lipid metabolism further contributes to the compound's herbicidal properties.

Disruption of Photosynthetic Processes in Algal Species

This compound significantly impacts the photosynthetic capabilities of various algal species. oup.com Studies have shown that endothall can rapidly inhibit photosynthesis. uplaquatics.com For instance, research on hydrilla demonstrated an inhibition of photosynthetic oxygen evolution within two hours of exposure. uplaquatics.com This rapid disruption of photosynthesis is a critical aspect of its algaecidal action.

The sensitivity to this compound varies among different algal groups. Cyanophytes (blue-green algae) have been found to be more sensitive to the herbicide than chlorophytes (green algae). oup.comresearchgate.net This differential sensitivity is evident in the effective concentrations required to inhibit growth and photosynthesis.

Table 1: 48-hour 50% Effective Concentration (EC50) of this compound on Various Algal Species

| Algal Species | Type | EC50 for Cell Growth (mg/L) | EC50 for Photosynthetic Capacity (mg/L) |

|---|---|---|---|

| Microcystis | Cyanophyte | 0.04 - 0.08 oup.comresearchgate.netoup.com | 0.04 - 0.22 oup.comresearchgate.netoup.com |

| Phormidium | Cyanophyte | 0.05 oup.comresearchgate.netoup.com | 0.097 oup.comresearchgate.netoup.com |

| Chlorella | Chlorophyte | >0.60 oup.comresearchgate.netoup.com | >0.60 oup.comresearchgate.netoup.com |

| Scenedesmus | Chlorophyte | >0.60 oup.comresearchgate.netoup.com | 0.23 oup.comresearchgate.netoup.com |

| Chlamydomonas | Chlorophyte | 0.52 oup.comresearchgate.netoup.com | 0.42 oup.comresearchgate.netoup.com |

These findings highlight the potent effect of this compound on the photosynthetic machinery of susceptible algae, leading to a rapid decline in their viability.

Cellular and Morphological Responses in Algal Populations to this compound Exposure

Exposure to this compound induces distinct and observable changes at the cellular and morphological levels in algal populations. These responses are clear indicators of the compound's disruptive action.

Observation of Cellular Bleaching and Discoloration

A prominent visual effect of this compound on susceptible algae is cellular bleaching and discoloration. mdpi.comnoaa.gov Following treatment, the vibrant blue-green color of cyanobacteria like Microcystis aeruginosa can change to a pale green. mdpi.com This bleaching is a direct result of the degradation of chlorophyll (B73375) and other pigments essential for photosynthesis. ct.gov The loss of these pigments signifies a severe disruption of the photosynthetic apparatus and is a precursor to cell death. noaa.gov

Influence of Environmental Factors on Mechanistic Expression, e.g., pH Sensitivity in Cyanophytes

The effectiveness of this compound can be influenced by various environmental factors, with pH being a particularly important parameter, especially concerning cyanophytes. uky.edumass.gov The dissociation of endothall is pH-dependent, which can affect its uptake and activity in target organisms. flvc.org

Cyanobacteria are known to exhibit a negative growth response in acidic conditions, typically at a pH below 6.0. researchgate.net While the mode of action of this compound in unicellular algae is not fully understood, the increased sensitivity of blue-greens could be linked to their general intolerance of lower pH environments, which may be exacerbated by the presence of the herbicide. researchgate.net The chemical properties of endothall, with pKa values of 3.4 and 6.7, indicate that its form in aquatic systems will vary with pH, which in turn can influence its biological activity. flvc.org Further research is needed to fully elucidate the relationship between pH and the mechanistic expression of this compound's toxicity in cyanophytes.

Efficacy of Hydrothol 191 in Aquatic Vegetation and Algae Management

Control Spectrum for Submersed Aquatic Macrophytes.noaa.govuplaquatics.comveseris.comepa.gov

Hydrothol 191 is effective against a variety of submersed aquatic macrophytes. lakemanagementinc.com Its granular formulation is particularly noted for its effectiveness on most submerged aquatic plants. lakemanagementinc.com

Efficacy against Invasive Species (e.g., Hydrilla verticillata, Myriophyllum spicatum).noaa.govuplaquatics.comveseris.comepa.govepa.gov

This compound has shown excellent efficacy in controlling the invasive species Hydrilla verticillata (hydrilla) and Myriophyllum spicatum (Eurasian watermilfoil). noaa.govmountainscholar.orgweedersdigest.com Studies have demonstrated that Hydrothol is significantly more effective on hydrilla than dipotassium (B57713) endothall (B106541). dtic.mil It is considered a primary tool for managing hydrilla infestations. tamu.edu Endothall products, including this compound, are recognized for their effectiveness against Eurasian watermilfoil. noaa.govspmarina.net

Effects on Native Aquatic Plant Species.noaa.gov

While effective against invasive species, this compound can also impact desirable native aquatic plants. noaa.gov It has been shown to be effective against a range of native species, including various pondweeds (Potamogeton spp.), coontail (Ceratophyllum demersum), and wild celery (Vallisneria americana). noaa.govweedersdigest.com The product label for the granular form lists control of numerous pondweed species, elodea, naiad, and others. weedersdigest.com Due to its broad-spectrum nature, careful consideration of potential impacts on non-target native vegetation is necessary. noaa.gov

Table 1: Efficacy of this compound on Various Submersed Aquatic Macrophytes

Algicidal Efficacy across Diverse Algal Taxa.noaa.govveseris.comepa.govlakemanagementinc.comweedersdigest.comlakeandpond.comforestrydistributing.comepa.gov

This compound is recognized for its broad-spectrum control of various algae, including planktonic, filamentous, and branched forms. uplaquatics.comepa.govforestrydistributing.comlakeandpondsolutions.com

Control of Filamentous and Branched Algae (e.g., Chara, Cladophora, Spirogyra, Pithophora, Lyngbya).noaa.govveseris.comepa.govlakemanagementinc.comepa.gov

This compound is effective in controlling several types of filamentous and branched algae. noaa.govnmsu.edu It has demonstrated good control of Chara, Cladophora, Spirogyra, and Pithophora. noaa.govweedersdigest.com The product label specifically lists these genera as being susceptible. noaa.govepa.gov It is also effective against Lyngbya. tamu.edu

Response of Planktonic Algae (e.g., Microcystis spp., Phormidium spp.).lakemanagementinc.comweedersdigest.comlakeandpond.comforestrydistributing.com

This compound is effective against a broad range of planktonic algae. lakemanagementinc.comlakeandpond.comforestrydistributing.com Research indicates high efficacy against cyanobacteria such as Microcystis.

Assessment of Differential Sensitivity Among Chlorophytes, Cyanophytes, and Diatoms.weedersdigest.comlakeandpond.comforestrydistributing.com

Studies suggest a differential sensitivity to this compound among different algal groups. It is highly effective against cyanobacteria (blue-green algae), such as Microcystis. While it is also effective against chlorophytes (green algae) like Chlorella, it may be less so compared to its impact on cyanobacteria. Limited information is available on its specific efficacy against diatoms. wa.gov

Table 2: Efficacy of this compound on Various Algal Taxa

Application in Wastewater Stabilization Ponds for Total Suspended Solids (TSS) Reduction

Wastewater stabilization ponds (WSPs) are a common method for treating wastewater, relying on natural processes involving microorganisms and algae. sswm.info Algae play a beneficial role in these systems through photosynthetic oxygen production, which aids in the aerobic breakdown of organic matter. oup.com However, the high nutrient content in these ponds often leads to dense algal blooms. oup.com These blooms can significantly increase the concentration of total suspended solids (TSS), potentially causing the effluent to exceed the water quality standards set by discharge permits. oup.compca.state.mn.us

This compound has been proposed as a method to control algal-related TSS in secondary wastewater stabilization ponds, particularly before or during discharge periods. oup.comresearchgate.netoup.com The goal is to balance the necessary presence of algal biomass with the need to control TSS levels during discharge. oup.com By effectively managing algae populations, this compound can help reduce TSS concentrations, thus improving the quality of the discharged water. researchgate.net Research has been conducted to establish a simple and accurate analytical method for detecting endothall residues in wastewater treatment lagoons to meet regulatory requirements for discharge. researchgate.net The use of chemicals like this compound is considered one of the options to enhance the reduction of suspended solids in these ponds. pca.state.mn.us

Factors Influencing Efficacy Outcomes

The effectiveness of this compound is directly related to its concentration in the water and the duration of exposure. epa.govepa.gov The concept of Concentration Exposure Time (CET) is crucial, as it recognizes that both the rate of application and the length of exposure time impact the herbicide's efficacy on target species. epa.gov The efficacy of this compound is quantified using the EC50 value, which is the concentration of the substance that causes a 50% reduction in a specific effect (such as growth or photosynthetic capacity) in a test population over a set period.

Research has shown significant differences in sensitivity to this compound among different types of algae. oup.comresearchgate.net Cyanophytes (blue-green algae) have demonstrated greater sensitivity than chlorophytes (green algae) and diatoms. oup.comresearchgate.net For instance, 48-hour EC50 values for the blue-green alga Microcystis were between 0.04 and 0.08 mg/L for cell growth inhibition, while the flagellated green alga Chlamydomonas required a much higher concentration of 0.52 mg/L to achieve a 50% reduction in cell density. oup.comoup.com This suggests that lower concentrations of this compound may be effective in controlling TSS when the algal population is dominated by more susceptible blue-green algae. oup.comresearchgate.net

The following tables present the 48-hour and 96-hour EC50 values for this compound on various algal species and other aquatic organisms.

EC50 Values for Various Algal Species Exposed to this compound

| Algal Group | Species | Endpoint | 48-hour EC50 (mg/L) | Source |

|---|---|---|---|---|

| Cyanophyte (Blue-Green Algae) | Microcystis | Cell Growth | 0.04 - 0.08 | oup.com, oup.com |

| Photosynthetic Capacity | 0.04 - 0.22 | oup.com, oup.com | ||

| Phormidium | Cell Growth | 0.05 | oup.com, oup.com | |

| Photosynthetic Capacity | 0.097 | oup.com, oup.com | ||

| Chlorophyte (Green Algae) | Chlorella | Cell Growth | >0.60 | oup.com, oup.com |

| Photosynthetic Capacity | >0.60 | oup.com, oup.com | ||

| Scenedesmus | Cell Growth | >0.60 | oup.com, oup.com | |

| Photosynthetic Capacity | 0.23 | oup.com, oup.com | ||

| Chlamydomonas | Cell Density | 0.52 | oup.com, researchgate.net | |

| Photosynthetic Capacity | 0.42 | oup.com, researchgate.net |

Toxicity of this compound to Various Aquatic Organisms

| Organism | Species | Exposure Time | LC50/EC50 (mg/L or ppm) | Source |

|---|---|---|---|---|

| Freshwater Fish | Bluegill sunfish | 96-hr | 0.94 ppm | revize.com |

| Rainbow trout | 96-hr | 0.56 ppm | revize.com | |

| Cutthroat trout | 0.18 ppm | revize.com | ||

| Channel catfish | 0.49 ppm | revize.com | ||

| Freshwater Invertebrates | Daphnia magna | 48-hr | 0.36 ppm | revize.com |

| Grass shrimp | 96-hr | 0.05 ppm | revize.com | |

| Scud | 48-hr | 2.0 ppm | revize.com | |

| Marine Fish | Sheepshead minnow | 96-hr | 3.5 ppm | revize.com, aquaticcontrol.com |

| Marine Invertebrates | Mysid shrimp | 96-hr | 2.2 ppm | revize.com, aquaticcontrol.com |

The density of the target algae or aquatic plants is a critical factor that influences the success of a this compound treatment. epa.gov In water bodies with very high densities of algae or plants, the application of algaecides can lead to a rapid decomposition of the dead organic matter. epa.gov This decomposition process consumes large amounts of dissolved oxygen, which can result in oxygen depletion and potential suffocation of fish and other aquatic life. epa.gov

To mitigate this risk, it is recommended that water bodies with a high algae or plant density be treated in sections. epa.gov This approach prevents the simultaneous decay of a large biomass, thereby reducing the risk of a sudden drop in oxygen levels. epa.gov The efficacy of this compound can be density-dependent; high application rates may be required to achieve control in areas with dense blooms. mdpi.com However, such high rates may not be practical or environmentally desirable due to potential adverse effects on non-target organisms. mdpi.com Therefore, managing the treatment area based on organism density is a key consideration for a successful and environmentally sound application.

Ecological Impact and Non Target Organism Responses to Hydrothol 191

Aquatic Vertebrate Responses: Ichthyotoxicity and Pathological Studies

Hydrothol 191, the mono (N,N-dimethylalkylamine) salt of endothall (B106541), is recognized for its high toxicity to fish, a characteristic that distinguishes it from other endothall formulations like the dipotassium (B57713) or disodium (B8443419) salts. wa.govnoaa.gov This heightened toxicity underscores the importance of careful consideration of its use in areas where fishery resources are significant. wa.gov

Laboratory studies have quantified the acute toxicity of this compound to a range of fish species. The 96-hour median lethal concentration (LC50) values, which represent the concentration lethal to 50% of the test organisms, highlight this toxicity. For instance, the 96-hour LC50 for rainbow trout has been reported as 0.56 ppm and 1.7 mg/L in different studies. aquaticcontrol.comnewtechbio.com Other species also show significant sensitivity, with a 96-hour LC50 of 0.94 mg/L for fathead minnow and a 120-hour LC50 of 0.32 mg/L for golden shiner. newtechbio.comlakeandpond.com Bluegill sunfish exhibit a 96-hour EC50 of 0.94 ppm, and channel catfish a 96-hour EC50 of 0.49 ppm. aquaticcontrol.com The cutthroat trout is particularly sensitive, with a 96-hour EC50 of 0.18 ppm. aquaticcontrol.com Even at concentrations as low as 0.3 ppm, this compound can be lethal to fish. epa.govepa.govepa.gov

Chronic toxicity studies provide further insight into the long-term effects. A 7-day LC50 for fathead minnows was determined to be 0.304 mg/L. newtechbio.comlakeandpond.com

Table 1: Acute and Chronic Toxicity of this compound to Various Fish Species

| Species | Endpoint | Concentration (mg/L or ppm) | Duration | Citation |

|---|---|---|---|---|

| Rainbow Trout | 96-hr LC50 | 1.7 | 96 hours | newtechbio.com |

| Rainbow Trout | 96-hr EC50 | 0.56 ppm | 96 hours | aquaticcontrol.com |

| Fathead Minnow | 96-hr LC50 | 0.94 | 96 hours | newtechbio.com |

| Fathead Minnow | 7-day LC50 | 0.304 | 7 days | newtechbio.comlakeandpond.com |

| Golden Shiner | 120-hr LC50 | 0.32 | 120 hours | newtechbio.comlakeandpond.com |

| Bluegill Sunfish | 96-hr EC50 | 0.94 ppm | 96 hours | aquaticcontrol.com |

| Channel Catfish | 96-hr EC50 | 0.49 ppm | 96 hours | aquaticcontrol.com |

LC50 (Median Lethal Concentration): The concentration of a chemical which kills 50% of a sample population. EC50 (Median Effective Concentration): The concentration of a drug that gives half-maximal response.

Detailed pathological studies have identified specific damage to vital organs in fish exposed to this compound.

Gills: In the early stages of exposure to 0.3 ppm Hydrothol, redear sunfish exhibited a marked fusion of adjacent gill filaments. tandfonline.comoup.com Similarly, zebrafish exposed to endothall showed curling of secondary lamellae, epithelial lifting, and hemorrhage in their gills. researchgate.net Hypertrophy of branchial epithelial cells was observed in juvenile chinook salmon exposed to endothall concentrations of 10 ppm or more. astm.org Such damage can severely impair respiratory function. tandfonline.com

Liver: Redear sunfish exposed to 0.3 ppm Hydrothol showed significant liver damage. tandfonline.comoup.com In dogs, repeated dietary administration of endothall led to liver and kidney effects. lakeandpond.comteamlab.net

Testis: A peculiar and notable effect was observed in the testes of male redear sunfish exposed to both 0.03 ppm and 0.3 ppm of this compound. Small and large ova-like hypertrophic cells appeared in the testes within three days of exposure. tandfonline.comoup.com The origin and classification of these unusual cells remain unknown. tandfonline.com

Blood: In redear sunfish exposed to 0.5 ppm Hydrothol, precipitated materials were observed in the blood vessels of the posterior kidney after 36 days. tandfonline.comoup.com Repeated administration in dogs also resulted in blood effects. lakeandpond.comteamlab.net

Despite the initial severe pathological effects, some fish populations have demonstrated a capacity for physiological acclimation and recovery following exposure to this compound. In redear sunfish, the marked fusion of gill filaments observed at 0.3 ppm began to reverse after 14 days, with a gradual return to the basic gill structure. tandfonline.comoup.com Similarly, the liver damage in these fish was observed to be receding by the 56th day, and by the 112th day, the livers were comparable to those of control fish. tandfonline.comoup.com The anomalous ova-like cells in the testes of fish exposed to 0.03 ppm and 0.3 ppm disappeared by the 14th and 28th day, respectively. tandfonline.comoup.com This suggests that under certain conditions, fish may be able to overcome the initial toxic insults of the herbicide.

Aquatic Invertebrate Responses

Aquatic invertebrates, which form a crucial part of the aquatic food web, also exhibit sensitivity to this compound.

Cladocerans, such as Daphnia magna and Ceriodaphnia, are particularly sensitive to this compound. This high toxicity is a significant concern for aquatic ecosystems.

Daphnia magna : This species is highly susceptible, with a reported 48-hour LC50 of 0.36 mg/L. newtechbio.comlakeandpond.com Another study reported a 48-hour EC50 of 0.36 ppm. aquaticcontrol.com A 1-hour exposure to concentrations at or above 0.64 mg a.e./L of this compound was found to immobilize D. magna. researchgate.net

Ceriodaphnia : Chronic toxicity tests have shown a 7-day LC50 for Ceriodaphnia to be between 0.18 and 0.19 mg/L. newtechbio.comlakeandpond.com

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L or ppm) | Duration | Citation |

|---|---|---|---|---|

| Daphnia magna | 48-hr LC50 | 0.36 | 48 hours | newtechbio.comlakeandpond.com |

| Daphnia magna | 48-hr EC50 | 0.36 ppm | 48 hours | aquaticcontrol.com |

LC50 (Median Lethal Concentration): The concentration of a chemical which kills 50% of a sample population. EC50 (Median Effective Concentration): The concentration of a drug that gives half-maximal response.

Responses of Mollusks (e.g., Mussels, Snails)

The effects of this compound on mollusk populations, such as mussels and snails, are a significant concern. While the dipotassium salt formulations of endothall have been shown to have no significant adverse effects on aquatic invertebrates like snails at recommended application rates, the monoamine salt formulation in this compound is more toxic. noaa.gov

Studies on the dipotassium salt of endothall provide some context for mollusk sensitivity. For the unionid mussel Lampsilis siliquoidea, the 24-hour median lethal concentration (LC50) for the glochidia (larval stage) was 31.2 mg/L, and the 96-hour LC50 for juvenile mussels was 34.4 mg/L. tandfonline.comncsu.eduresearchgate.net Another study reported a 48-hour LC50 of 485 mg/L for mussels exposed to this compound, indicating moderate toxicity. revize.com For snails, one study found that a 24-hour exposure to this compound at a concentration of at least 20 mg/L was required to eliminate all test snails. researchgate.net These findings suggest that while recommended concentrations for hydrilla treatment may not be acutely toxic, there is a potential risk to mollusk populations. tandfonline.comresearchgate.net

Table 1: Toxicity of Endothall Formulations to Mollusks

| Species | Life Stage | Endothall Formulation | Exposure Duration | LC50 Value | Citation |

|---|---|---|---|---|---|

| Lampsilis siliquoidea | Glochidia | Dipotassium salt | 24 hours | 31.2 mg/L | tandfonline.comncsu.eduresearchgate.net |

| Lampsilis siliquoidea | Juvenile | Dipotassium salt | 96 hours | 34.4 mg/L | tandfonline.comncsu.eduresearchgate.net |

| Mussels | Not Specified | This compound | 48 hours | 485 mg/L | revize.com |

Toxicity to Tadpoles and Freshwater Scuds

This compound has demonstrated toxicity to amphibians and aquatic invertebrates. Tadpoles and freshwater scuds have shown sensitivity to the monoamine salt formulation at levels ranging from 0.5 to 1.8 ppm. noaa.govspmarina.netlittlesaint.orgsquarespace.com

For freshwater scuds (Hyalella azteca), a 96-hour median tolerance limit (TL50) of 0.48 mg/L has been reported for this compound. revize.com Another source indicates a 96-hour LC50 of 0.048 mg/L for the amphipod Hyalella azteca exposed to diquat (B7796111), another aquatic herbicide, highlighting the general sensitivity of this organism. apms.org The use of this compound at concentrations exceeding 0.5 mg/L is expected to cause significant losses of these organisms. wa.gov

Table 2: Toxicity of this compound to Tadpoles and Freshwater Scuds

| Organism | Metric | Concentration | Citation |

|---|---|---|---|

| Tadpoles & Freshwater Scuds | Sensitivity Level | 0.5 - 1.8 ppm | wi.govnoaa.govspmarina.netlittlesaint.orgsquarespace.com |

Non-Target Aquatic Plant and Algal Responses

A primary ecological concern with the use of this compound is its lack of selectivity, leading to the damage or death of desirable native aquatic plants. noaa.govct.gov These native macrophytes are crucial for healthy aquatic ecosystems, providing habitat, food, and oxygen. squarespace.comillinois.gov The loss of these plants can disrupt the ecological balance and reduce biodiversity. squarespace.com

This compound is known to be effective against a broad range of submerged plants, including valuable native species such as pondweeds (Potamogeton spp.), coontail (Ceratophyllum spp.), and wild celery (Vallisneria americana). noaa.govapms.org The impact on these non-target species can be significant, potentially altering the plant community structure and leading to the dominance of less desirable or herbicide-resistant species. wa.gov Because of these risks, careful plant identification and targeted application are necessary to minimize harm to valuable native vegetation. noaa.gov

This compound is also an effective algaecide, and its use can impact non-target algal populations, which are fundamental primary producers in aquatic food webs. noaa.gov The sensitivity to this compound varies among different algal species. oup.com

Information on the specific sensitivity of the green alga Pseudokirchneriella subcapitata to this compound was not found in the search results. However, field studies have suggested that colonial and filamentous blue-green algae may be particularly sensitive to this compound. oup.com The herbicide can also control certain species of algae like Chara, Cladophora, Spirogyra, and Pithophora. noaa.gov

The most significant indirect impact of this compound application is the loss of habitat for a wide array of aquatic organisms. noaa.govepa.gov The removal of aquatic vegetation, both target and non-target, eliminates critical shelter, breeding grounds, and food sources for invertebrates, amphibians, and fish. squarespace.comepa.govfao.org

This habitat degradation can lead to a decline in the populations of plant-dwelling organisms and may alter the community structure. squarespace.comepa.gov For example, the decomposition of large amounts of dead plant matter can lead to a decrease in dissolved oxygen levels, which can cause fish kills. noaa.govufl.edu Furthermore, the removal of macrophyte beds can lead to sediment resuspension, temporarily decreasing water clarity. mpi.govt.nz To mitigate some of these effects, it is often recommended to treat large water bodies in sections. noaa.gov

Effects on Microbial Community Components

This compound can influence aquatic microbial communities. The primary breakdown of endothall in the environment is through microbial action. mass.govnoaa.govnih.gov The presence of sediment, which harbors microbial communities, can facilitate the degradation of the herbicide. nih.gov

The application of this compound can lead to changes in the composition and activity of these microbial populations. apms.org For instance, after treatment with this compound, an increase in turbidity and a drop in pH were observed, along with the appearance of the aerobic bacterium Beggiatoa. apms.org In some cases, phytoplankton and sulfur bacteria populations have been observed to increase following treatment. apms.org The alkylamines present in the this compound formulation may also have biostatic activity towards microorganisms. oup.com These alterations in the microbial community can affect nutrient cycling and other fundamental ecosystem processes. ccetompkins.org

Survival and Response of Model Bacterial Strains (Pseudomonas putida) to this compound

In a laboratory setting designed to simulate a lake water environment, the introduction of this compound at a concentration of 1 mg liter-1 led to a notable decrease in the population of P. putida. nih.govasm.org This effect was observed in studies using a static renewal process, where the test water containing the herbicide was renewed daily, ensuring constant exposure for the bacteria. nih.govasm.org The experiments were conducted at a constant temperature of 27°C under sterile conditions to isolate the effect of the herbicide. asm.org

Detailed findings from these studies revealed a measurable rate of decline in the bacterial populations. The research involved both a wild-type strain of P. putida and a genetically engineered microorganism (GEM) strain. nih.gov While the herbicide induced a significant decline in the numbers of both strains, there was no statistically significant difference in the survival rates between the wild-type and the engineered strain. nih.govasm.org

The rate of population change for the wild-type P. putida was recorded as -0.06 log10 CFU (Colony Forming Units) per day. asm.org The genetically engineered strain, designated as 50058, exhibited a slightly higher rate of decline at -0.08 log10 CFU per day. asm.org These findings indicate that while this compound negatively affects P. putida, the specific genetic modifications in the tested engineered strain did not offer any particular advantage or disadvantage for survival under exposure to this herbicide. nih.gov

The following table summarizes the population decline rates for both the wild-type and genetically engineered P. putida strains when exposed to this compound.

Table 1: Population Decline of Pseudomonas putida Strains in Response to this compound

| Strain | Rate of Population Change (log10 CFU/day) |

| Wild-Type P. putida | -0.06 |

| Engineered P. putida (50058) | -0.08 |

Data sourced from studies conducted in a controlled aquatic microcosm with a this compound concentration of 1 mg liter-1. asm.org

Environmental Fate, Transport, and Degradation of Hydrothol 191

Degradation Pathways and Kinetics in Aquatic Environments

The environmental persistence and fate of Hydrothol 191, a formulation containing the mono(N,N-dimethylalkylamine) salt of endothall (B106541), are primarily governed by degradation processes within aquatic systems. mdpi.comnih.gov The active ingredient, endothall acid, is subject to breakdown through various pathways, with microbial and photolytic processes being the most significant. mdpi.comrevize.com The kinetics of these degradation processes are influenced by a range of environmental factors, including the presence of sediment, the composition of microbial communities, and the pH of the water. mdpi.comrevize.com

Photolytic Degradation under Specific pH Conditions

While microbial action is the primary degradation pathway, photolysis, or the breakdown of the compound by light, can also contribute to the degradation of endothall under specific environmental conditions. revize.com The rate of photolytic degradation is highly dependent on the pH of the water. In laboratory studies using irradiated water, rapid degradation of endothall, with a half-life of less than 24 hours, was observed at a pH of 5. revize.com However, in the same study, no significant degradation was observed over a 30-day period in irradiated water at a pH of 7 or 9. revize.com This indicates that photolysis is a relevant degradation pathway for this compound only in acidic aquatic environments. revize.com

Persistence and Half-Life in Water and Sediment

The persistence of this compound in aquatic environments is relatively short, with its half-life varying based on environmental conditions such as the presence of microbes, sediment, and water temperature. noaa.govwi.gov In general, the half-life of endothall in water averages five to ten days under aerobic conditions. noaa.govepa.gov Field studies show that low concentrations may persist for several days to several weeks. noaa.govwi.gov Complete degradation by microbial action typically occurs within 30 to 60 days. noaa.govwi.govmass.gov

The degradation rate is enhanced by increased water temperature and is slower under anaerobic (low oxygen) conditions. wi.gov In studies where sediment was present, the primary isomer of endothall (isomer-1) persisted for 7-14 days following an initial lag period. mdpi.comresearchgate.net A second isomer, found specifically in the monoamine formulation like this compound, has been shown to be more persistent. mdpi.comnih.gov

| Condition | Parameter | Time Period | Reference |

|---|---|---|---|

| Aerobic Aquatic Environment | Average Half-Life | 5-10 days | noaa.gov |

| Aerobic Water | Half-Life | Approx. 1 week or less | epa.govmass.gov |

| Experimental Greenhouse Pools | Overall Half-Life | 4 days | mass.gov |

| Water with Sediment (Isomer-1) | Time to Near-Complete Degradation | ~14 days (after 5-11 day lag) | mdpi.com |

| General Microbial Action | Time to Complete Degradation | 30-60 days | noaa.govwi.gov |

| Irradiated Water (pH 5) | Photolytic Half-Life | <24 hours | revize.com |

Identification and Fate of Major Degradation Products (e.g., Glutamic Acid)

The microbial breakdown of endothall results in the formation of simpler, naturally occurring compounds. The initial and major breakdown product of endothall is glutamic acid, a common amino acid. noaa.govwi.govepa.govmass.gov This biotransformation occurs as microorganisms split the oxabicyclo ring structure of the endothall molecule. mass.gov Once formed, glutamic acid is rapidly consumed and metabolized by aquatic bacteria, entering into the tricarboxylic acid (TCA) cycle. noaa.govmass.gov This process ultimately breaks the compound down into its fundamental components of carbon, hydrogen, and oxygen, which are then incorporated into the natural aquatic ecosystem. noaa.govwi.gov

Differential Degradation Characteristics of this compound Isomers

Research has identified the presence of two distinct endothall isomers in commercial formulations, with their degradation characteristics varying significantly, particularly in the context of this compound. mdpi.com

A mesocosm experiment identified these as Isomer-1 and Isomer-2. Isomer-1 is the predominant form in both the dipotassium (B57713) salt and the monoamine salt (this compound) formulations of endothall. In contrast, Isomer-2 is found in significant quantities only in the monoamine formulation. The study revealed that Isomer-2 is notably more persistent in the aquatic environment than Isomer-1. This differential degradation suggests that the environmental persistence of this compound may be longer than that of dipotassium salt formulations due to the presence of the more stable Isomer-2. mdpi.com

Adsorption and Desorption Dynamics in Aquatic Sediments

The interaction between this compound and aquatic sediments is a critical factor in its environmental fate, as microbial communities within the sediment are key to its degradation. mdpi.com Generally, endothall is not expected to adsorb strongly to suspended solids or sediments. epa.gov The soil adsorption coefficient (Koc) for endothall has been measured at less than 2, indicating low adsorption potential and high mobility. epa.gov This is supported by statements that endothall does not adsorb to sediments to an appreciable degree and is effective in murky water because it does not bind to suspended sediment or organic matter. mass.govweedersdigest.com

However, some studies show that adsorption can occur under certain conditions. For instance, one study noted that endothall readily adsorbed from an aqueous solution onto Crosby silt loam. revize.com The presence of sediment is crucial for breakdown; studies have shown that the degradation of endothall isomers did not occur in water without sediment. In the presence of sediment, the degradation of the primary isomer began after a lag phase of 5-11 days and was nearly complete by 14 days. mdpi.com While one historical study suggested that an initial rapid decline of endothall in the water column was due to sorption to the hydrosoil, a more recent study did not detect any significant accumulation in the sediment, concluding that removal from the water column was primarily due to degradation rather than adsorption. mdpi.com

Bioaccumulation Potential in Aquatic Organisms

This compound's active ingredient, endothall, demonstrates a low potential for bioaccumulation in aquatic organisms. epa.govweedersdigest.com Studies have consistently shown low bioconcentration factors (BCF) in fish, and residues in tissues tend to decline rapidly after treatment. mass.govepa.gov One study specifically found no evidence of bioaccumulation in bluegill sunfish exposed to endothall-treated water for 28 days. cdn-website.com When bluegills were exposed to water containing endothall, less than 1% of the herbicide was absorbed by the fish. nih.gov The compound is not expected to bioconcentrate up the food chain. mass.gov

Bioaccumulation factors (BCF), which measure a chemical's concentration in an organism relative to the concentration in the surrounding water, are consistently low for endothall in fish. The U.S. Environmental Protection Agency (EPA) reported that the BCF for endothall in bluegill (Lepomis macrochirus) was measured to be less than 1. epa.gov Field and laboratory studies have reported BCF values for bluegills ranging from as low as 0.003 to 0.008. revize.commass.gov

While most data indicate very low bioaccumulation in fish, some variability has been reported depending on the species and conditions. A BCF of 10 was observed for mosquito fish. revize.commass.gov A broader review reported a BCF of approximately 1 in fish, with the potential for values to range between 0.003 and 10. wa.gov Other aquatic organisms have shown higher BCFs, including calculated values of 150 for the water flea, 63 for green algae, and 36 for a snail, though these residue concentrations were found to be transient. mass.gov

| Species | BCF Value | Reference |

|---|---|---|

| Bluegill Sunfish (Lepomis macrochirus) | <1 | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 0.003 - 0.008 | revize.commass.gov |

| Mosquito Fish (Gambusia affinis) | 10 | revize.commass.gov |

| Fish (General) | Approx. 1 (Range: 0.003 - 10) | wa.gov |

| Water Flea (Daphnia sp.) | 150 | mass.gov |

| Green Algae | 63 | mass.gov |

| Snail | 36 | mass.gov |

Following aquatic applications of endothall, residue levels in the tissues of organisms are generally low and dissipate quickly. Field and laboratory studies with bluegills have shown that tissue residues become undetectable within a few days after treatment. noaa.gov In one study, no endothall residue was detected in fish flesh 72 hours post-treatment. mass.gov

A specific residue study was conducted on several aquatic species in tanks treated with endothall. cdn-website.com Samples were analyzed at intervals up to 7 days after treatment. The maximum residue concentrations detected were below the U.S. EPA's established tolerance of 0.1 ppm for endothall in fish tissues for most fish species studied. cdn-website.com

| Organism | Maximum Residue (ppm) | Reference |

|---|---|---|

| Bluegill Sunfish (Lepomis macrochirus) | 0.035 | cdn-website.com |

| Catfish | <0.02 (Below quantification level) | cdn-website.com |

| Crayfish | 0.23 | cdn-website.com |

| Freshwater Clams | 0.96 | cdn-website.com |

Analysis of residue distribution within fish indicates that concentrations are lowest in the flesh. When bluegills were exposed to endothall, the highest residue levels were found in the viscera. nih.gov

Environmental Transport Mechanisms: Leaching and Runoff Characteristics

Endothall, the active ingredient in this compound, is highly soluble in water and is considered to be highly mobile in soil. noaa.govherts.ac.uk This high mobility suggests a potential for leaching through the soil profile into groundwater. epa.gov However, the extent of leaching is significantly limited by its rapid microbial degradation in soil. epa.govnoaa.govepa.gov The half-life of endothall in soil is reported to be between 4 and 9 days, which generally prevents substantial downward movement to groundwater. epa.gov

In terrestrial applications, runoff from treated areas is a potential transport mechanism into non-target aquatic environments. regulations.govepa.gov Because endothall is an herbicide, non-target plants are at risk from both drift and runoff. The EPA has noted that for terrestrial uses on crops like potatoes, hops, and cotton, risk quotients for non-target plants are exceeded due to runoff into adjacent areas and wetlands. regulations.govepa.gov

Analytical Methodologies for Hydrothol 191 Quantification in Environmental Matrices

Development and Validation of Chromatographic Techniques

Chromatography is the cornerstone for the separation and detection of endothall (B106541) in complex environmental matrices. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully employed, each with its own set of protocols and applications.

Gas chromatography with an electron capture detector (GC/ECD) is a well-established technique for endothall analysis. epa.govresearchgate.net This method is recognized for its high sensitivity to halogenated compounds. cdc.gov Since endothall itself is not volatile and lacks a strong electron-capturing moiety, a derivatization step is necessary to convert it into a form suitable for GC/ECD analysis. epa.govresearchgate.net

United States Environmental Protection Agency (EPA) Method 548 outlines a procedure for the determination of endothall in drinking water using GC/ECD. epa.gov The method involves the derivatization of endothall to create a volatile compound that can be readily detected. epa.gov Another study details a method where aqueous samples are adsorbed on an anion solid phase extraction (SPE) column, eluted, and then derivatized with 2,3,5,6-heptafluoro-p-tolyhydrazine before being analyzed by GC/ECD. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a more direct approach for the analysis of polar compounds like endothall, often eliminating the need for derivatization. thermofisher.comwaters.com This technique separates the analyte in the liquid phase and then uses mass spectrometry for highly selective and sensitive detection.

A fast and sensitive ion chromatography-mass spectrometry (IC-MS/MS) method has been developed for the direct analysis of trace-level endothall in various water matrices. thermofisher.com This approach significantly reduces sample preparation time and improves throughput compared to traditional GC methods. thermofisher.com Another LC-MS/MS method has been validated for the simultaneous quantification of endothall and its parent compound, LB-100, in human plasma, demonstrating the versatility of the technique. nih.gov This method utilizes a Hypercarb™ column for chromatographic separation and positive electrospray ionization for detection. nih.gov

Advanced Sample Preparation and Extraction Procedures (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step to isolate endothall from interfering components in environmental samples and to concentrate it to detectable levels. Solid Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.netnih.gov

EPA Method 548.1, for instance, employs ion-exchange SPE cartridges to extract endothall from water samples. fms-inc.com The process involves conditioning the cartridge, loading the sample, rinsing away interferences, and then eluting the analyte of interest. unitedchem.com Anion exchange SPE columns are particularly effective for adsorbing endothall from aqueous samples. researchgate.net The choice of SPE sorbent and elution solvents is critical for achieving high recovery rates. phenomenex.com Research has shown that alternative extraction sorbents can achieve high recoveries even in the presence of high concentrations of interfering ions like calcium and sulfate, without requiring extra dilution or treatment steps. phenomenex.com

Derivatization Chemistry for Enhanced Sensitivity and Detection

For GC-based analysis, derivatization is a mandatory step to increase the volatility and thermal stability of the polar endothall molecule. researchgate.net This chemical modification also enhances the compound's response to the detector, thereby improving sensitivity. researchgate.net

EPA Method 548 involves a derivatization reaction with pentafluorophenylhydrazine (B1196947) (PFPH) in glacial acetic acid, which converts endothall into a derivative suitable for GC/ECD analysis. epa.gov Another approach detailed in EPA Method 548.1 is the esterification of endothall with acidic methanol (B129727) to form its dimethyl ester, which is then analyzed by GC-MS or a gas chromatograph with a flame ionization detector (GC/FID). waters.comhubspotusercontent00.net The choice of derivatizing reagent is crucial; for example, 2,3,5,6-heptafluoro-p-tolyhydrazine has also been used successfully. researchgate.net The reaction conditions, including temperature and time, must be carefully optimized to ensure the reaction goes to completion for accurate quantification.

Method Performance Metrics: Limits of Detection (LOD) and Quantification (LOQ), Precision, and Accuracy

The validation of any analytical method relies on establishing key performance metrics to ensure the data generated is reliable and reproducible. These metrics include the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netPrecision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD). Accuracy indicates the closeness of a measured value to the true value and is typically assessed through recovery studies in spiked samples. fms-inc.com

Below are tables summarizing the performance metrics for different analytical methods used for endothall quantification.

Table 1: Performance Metrics for GC-Based Methods

| Method | Matrix | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| GC/ECD (EPA Method 548) | Drinking Water | 11.5 µg/L | - | - | - | nhmrc.gov.au |

| GC/ECD | Wastewater | 50 µg/L (0.05 ppm) | 170 µg/L (0.17 ppm) | 95 ± 26 | <10 | researchgate.net |

| GC/MS (EPA Method 548.1) | Drinking Water | 1.8 µg/L | - | 95.2 - 98.6 | 2.7 | fms-inc.comnhmrc.gov.au |

Table 2: Performance Metrics for LC-MS/MS Methods

| Method | Matrix | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| IC-MS/MS | Environmental Water | 0.56 µg/L (ppb) | - | 85.6 - 105.4 | 1.9 - 6.8 | thermofisher.com |

Application of Analytical Methods in Environmental Monitoring and Regulatory Compliance

The developed analytical methods are essential tools for environmental monitoring programs and for ensuring compliance with regulatory standards for Hydrothol 191 in water bodies. teklabinc.comepa.gov The U.S. EPA has established a Maximum Contaminant Level (MCL) for endothall in drinking water at 0.1 mg/L (100 ppb). thermofisher.comepa.gov

Monitoring programs utilize these validated methods to analyze water samples from various sources, including groundwater and surface water, to detect the presence of endothall. teklabinc.comcygnetenterprises.com For instance, between 1993 and 1995, the EPA required water suppliers to collect and analyze samples to determine if endothall was present above 9 parts per billion. epa.gov If levels consistently exceed the MCL, water suppliers are required to take corrective actions. epa.gov The sensitivity of methods like GC/MS, with detection limits as low as 5 ppb, allows for the reliable quantification of endothall at levels well below the regulatory limit, making them suitable for compliance monitoring. ccetompkins.org

Integrated Management Strategies and Hydrothol 191 Combinatorial Efficacy

Synergistic Effects of Hydrothol 191 with Other Aquatic Herbicides and Algaecides

Research and field observations have demonstrated that tank-mixing this compound with other aquatic plant control agents can result in synergistic or additive effects, providing a more robust and faster-acting solution to nuisance vegetation.

This compound, the mono (N,N-dimethylalkylamine) salt of endothall (B106541), can be effectively tank-mixed with the dipotassium (B57713) salt of endothall, marketed as Aquathol K. uplaquatics.comchemicalwarehouse.comresearchgate.net This combination leverages the properties of both formulations to target a wider range of aquatic plants and improve control of species that may be less susceptible to a single form of endothall. While both products share the same active ingredient, their different salt formulations can influence their uptake and efficacy on various plant species.

A study evaluating herbicide combinations for the control of hydrilla (Hydrilla verticillata) demonstrated that combining Aquathol K with this compound can enhance control compared to using Aquathol K alone, although not to the same extent as combinations with other types of herbicides at higher rates. dtic.mil In a field demonstration, a combination of Aquathol K (1 mg/L ai) and this compound (0.2 mg/L ai) resulted in significant control of hydrilla, with 88% control observed three weeks after treatment and 94% control after 12 weeks. dtic.mil

Table 1: Efficacy of Aquathol K and this compound Combination on Hydrilla

| Treatment | Application Rate (mg/L ai) | 3 Weeks After Treatment (% Control) | 12 Weeks After Treatment (% Control) |

|---|---|---|---|

| Aquathol K + this compound | 1.0 (Aquathol K) + 0.2 (this compound) | 88 | 94 |

Data sourced from a field demonstration on hydrilla control. dtic.mil

The combination of this compound with chelated copper formulations is a common practice in aquatic management, often referred to as a "hot mix" by applicators. platinumlakemanagement.com This co-application can be particularly effective for controlling a broad spectrum of both algae and submerged weeds. weedersdigest.comhbfisheries.com The copper acts as an algaecide, while this compound provides both algaecidal and herbicidal activity.

Research has shown that combining the dipotassium salt of endothall (Aquathol K) with chelated copper can provide excellent control of hydrilla at lower application rates of the herbicide. uplaquatics.com A study found that 1 mg/L of Aquathol K combined with 0.5 mg/L of chelated copper resulted in over 99% control of hydrilla. uplaquatics.com This suggests that the addition of copper can significantly enhance the efficacy of endothall-based products.

Table 2: Enhanced Hydrilla Control with Endothall and Copper Combination

| Treatment | Application Rate (mg/L ai) | 6 Weeks After Treatment (% Control) |

|---|---|---|

| Aquathol K | 1 | < 95 |

| Aquathol K + Chelated Copper | 1 (Aquathol K) + 0.5 (Copper) | > 99 |

Results from a greenhouse evaluation of herbicide combinations. uplaquatics.com

Tank-mixing this compound with diquat (B7796111), a broad-spectrum, non-selective contact herbicide, can lead to a rapid knockdown of a wide variety of aquatic vegetation. This combination is often utilized for fast-acting control in situations with difficult-to-control weeds or when a quick clearing of vegetation is needed. dtic.mil

A field study on hydrilla control demonstrated that combining the dipotassium salt of endothall (Aquathol K) with diquat provided as good or better control than much higher rates of endothall used alone. dtic.mil A low rate of Aquathol K (1.5 mg/L ai) combined with diquat (0.21 mg/L ai salt) resulted in 91% control of hydrilla after 12 weeks. dtic.mil Another product, Aquastrike, is a pre-mixed formulation of the dipotassium salt of endothall and diquat, which can also be used in combination with this compound for added algae control. cygnetenterprises.com

Table 3: Hydrilla Control with Endothall and Diquat Combination

| Treatment | Application Rate (mg/L ai) | 12 Weeks After Treatment (% Control) |

|---|---|---|

| Aquathol K + Diquat | 1.5 (Aquathol K) + 0.21 (Diquat) | 91 |

Data from a field demonstration on hydrilla control. dtic.mil

This compound is recognized as a broad-spectrum organic aquatic algaecide and can be used in combination with other algaecides to manage problematic algal blooms. weedersdigest.com Its use in rotation or combination with copper-based products is a common strategy. hbfisheries.com

A study on the control of a nuisance Microcystis wesenbergii-dominated bloom found that the combination of Hydrothol® 191 and GreenClean® Liquid 5.0 (a hydrogen peroxide-based algaecide) was one of the most efficacious treatments, resulting in a significant decrease in algal cell abundance at all tested concentrations after 72 hours. noaa.gov

Table 4: Efficacy of this compound and GreenClean® Liquid 5.0 on a Microcystis wesenbergii Bloom

| Treatment | Outcome (after 72 hours) |

|---|---|

| Hydrothol® 191 + GreenClean® Liquid 5.0 | Significant decrease in cell abundance at all tested concentrations |

Findings from a study on algaecide and herbicide effects on a nuisance algal bloom. noaa.gov

Optimization of Application Strategies for Improved Control and Reduced Ecological Impact

The method of application and the formulation of this compound chosen can significantly influence its effectiveness and potential non-target impacts. Optimizing these strategies is crucial for achieving desired control while minimizing ecological disruption.

This compound is available in both liquid and granular formulations, each offering distinct advantages depending on the target species and environmental conditions. weedersdigest.comepa.gov Liquid formulations are often used for surface applications or injection to control algae and weeds throughout the water column. epa.gov Granular formulations are designed to sink to the bottom, releasing the active ingredient in close proximity to the root systems of submerged plants. solutionsstores.com

A study conducted in Gatun Lake, Panama Canal, provided a direct comparison of the efficacy of liquid and granular this compound for the control of hydrilla. The liquid formulation demonstrated rapid and effective control, with rates above 1.0 ppmw resulting in the virtual elimination of vegetation within three weeks and effective control for 12 weeks. apms.org In contrast, the granular formulation showed a slow herbicidal effect and did not provide satisfactory control of hydrilla at the tested concentrations. apms.org

Table 5: Comparative Efficacy of Liquid vs. Granular this compound on Hydrilla

| Formulation | Application Rate | Observation | Duration of Effective Control |

|---|---|---|---|

| Liquid | > 1.0 ppmw | Rapid disintegration of vegetation | 12 weeks |

| Granular | Various concentrations | Slow herbicidal effect, unsatisfactory control | Not satisfactory |

Data from aquatic weed control trials in Gatun Lake, Panama Canal. apms.org

The persistence of endothall, the active ingredient in this compound, can be influenced by the formulation. While both formulations are designed for relatively rapid dissipation in the aquatic environment, the release characteristics differ. weedersdigest.com Granular formulations provide a slower release of the active ingredient as the granules dissolve. The half-life of endothall in the environment is generally short, often less than seven days, and it does not tend to bioaccumulate in fish or hydrosoil. weedersdigest.com

Determination of Optimal Contact Time for Target Organism Control

The efficacy of this compound as an aquatic herbicide and algaecide is fundamentally linked to the duration of contact between the chemical and the target organism. This principle, known as the concentration exposure time (CET) concept, dictates that a desired level of control can be achieved by manipulating both the concentration of the active ingredient and the length of time the target organism is exposed to it. epa.gov Research and product labeling consistently indicate that a minimum contact time is necessary for optimal performance, though this duration can vary depending on the target species, its life stage, water temperature, and water movement.

For the control of submerged aquatic weeds, the this compound product label specifies a minimum contact time of two hours for optimum results. However, detailed research into the dimethylalkylamine salt of endothall, the active ingredient in this compound, reveals a more nuanced relationship between contact time and efficacy.

Research Findings on Submerged Weeds

A significant body of research has focused on determining the precise CET values for various nuisance aquatic plants. These studies are crucial for developing effective and efficient treatment strategies, particularly in flowing water systems where contact time may be limited.

One key study investigated the effects of the dimethylalkylamine salt of endothall on sago pondweed (Stuckenia pectinata). The research evaluated short exposure times ranging from 3 to 24 hours. The findings demonstrated that all tested CET combinations resulted in a significant reduction in shoot biomass, ranging from 43% to over 98%, when assessed four weeks after treatment. ovid.comcambridge.orgresearchgate.net The study elucidated that increased herbicide concentration and longer exposure times correlated with greater biomass reduction. ovid.comcambridge.org For instance, to achieve at least a 90% reduction in sago pondweed biomass, the lowest effective combinations were found to be 1 mg ae/L for 12 hours, 2 mg ae/L for 6 hours, and 5 mg ae/L for 3 hours. ovid.com

The following interactive data table summarizes the research findings on the control of sago pondweed with the dimethylalkylamine salt of endothall.

| Concentration (mg ae/L) | Exposure Time (hours) | Shoot Biomass Reduction (%) |

|---|---|---|

| 1 | 12 | ≥90 |

| 2 | 6 | ≥90 |

| 5 | 3 | ≥90 |

| Various | 3-24 | 43 - >98 |

It is important to note that while these short exposure times can provide significant control, regrowth may occur, potentially necessitating retreatment to maintain control throughout the growing season. ovid.comcambridge.org

Considerations for Algal Control

For the control of various types of algae, including planktonic, filamentous, and branched forms, the timeframe for observing efficacy is generally longer than the minimum contact time required for submerged weeds. Product information for this compound indicates that visible results on algae are typically observed within a few days of application. uplaquatics.com This is attributed to the rapid action of the herbicide on algal cells.

In flowing water environments, such as irrigation canals, the this compound label provides guidance on the duration of application to achieve control of both algae and submerged plants. Recommended exposure times in these scenarios can range from 6 to 120 hours, underscoring the importance of maintaining an effective concentration for a sufficient period to impact the target organisms. epa.gov

The determination of the optimal contact time for this compound is a critical component of an integrated management strategy. It allows for the targeted and efficient use of the product, maximizing its effectiveness while minimizing the potential for non-target impacts. The relationship between concentration and exposure time provides a flexible framework for applicators to adapt treatment plans to specific environmental conditions and target organisms.

Emerging Research and Future Directions in Hydrothol 191 Studies

Refinement of Ecotoxicological Risk Assessment Models for Complex Aquatic Systems

Current ecotoxicological risk assessments for Hydrothol 191 indicate a significant potential for risk to aquatic organisms, particularly fish. regulations.govepa.gov The mono (N,N-dimethylalkylamine) salt form of endothall (B106541) is noted to be two to three orders of magnitude more toxic to aquatic life than other forms of endothall on both an acute and chronic basis. regulations.govepa.gov Risk quotients (RQs) for acute exposure often exceed levels of concern for various aquatic organisms. regulations.gov

However, these models often rely on laboratory-based toxicity data which may not fully capture the complexities of natural aquatic systems. flvc.org Future research is aimed at refining these models by incorporating more realistic environmental variables.

Key areas for model refinement include:

Toxicity Modifying Factors: Investigating how water quality parameters such as pH, temperature, and organic matter content influence the toxicity of this compound.

Species Sensitivity Distributions (SSDs): Expanding the database of toxicity data to include a wider range of non-target species, which can lead to more accurate predictions of community-level effects. flvc.org For instance, one analysis showed that at a maximum treatment concentration of 5 mg/L, the dimethylamine (B145610) salt formulation could affect 72% of species. flvc.org

Exposure Modeling: Improving models to better predict the actual concentrations and duration of exposure that different organisms experience in various parts of a treated water body.

The table below presents a summary of acute toxicity data for the N,N-dimethylalkylamine salt of endothall, highlighting its high toxicity to a range of aquatic organisms. epa.gov

| Organism Group | Toxicity Classification | Acute Risk Quotients (RQs) |

| Freshwater Fish | Highly to Very Highly Toxic | 0.6 to 119 |

| Marine Fish | Moderately to Highly Toxic | - |

| Freshwater Invertebrates | - | 3 to 417 |

| Marine Invertebrates | Moderately to Very Highly Toxic | - |

| Aquatic Vascular Plants | - | 2 to 7 |

| Algae | - | 217 to 2174 |

Investigation of Sub-Lethal and Chronic Effects on Aquatic Biota

While acute toxicity data is more readily available, there is a growing focus on understanding the sub-lethal and chronic effects of this compound exposure. These effects may not cause immediate death but can impact the long-term health, reproduction, and survival of aquatic populations.

Chronic risk assessments have shown that for freshwater fish, the risk is based on survival, while for freshwater invertebrates, it is based on reproduction rates. epa.gov Chronic levels of concern are exceeded for both groups from all direct water applications. epa.gov

Research is needed to explore a range of sub-lethal endpoints, including:

Reproductive Effects: Studies on the impact of low-level, long-term exposure on the reproductive success of fish and invertebrates.

Behavioral Changes: Investigating potential alterations in swimming, feeding, and predator avoidance behaviors.

Physiological Stress: Measuring biomarkers of stress, such as changes in enzyme activity or hormone levels.

Developmental Effects: Assessing the impact on the growth and development of early life stages of aquatic organisms.

The following table summarizes the chronic toxicity risk for aquatic organisms exposed to the N,N-dimethylalkylamine salt of endothall. epa.gov

| Organism Group | Basis for Chronic Risk | Chronic Risk Quotients (RQs) |

| Freshwater Fish | Survival | 2.2 to 22.2 |

| Freshwater Invertebrates | Reproduction Rate | 133 to 1331.3 |

Advanced Analytical Techniques for Trace-Level Detection and Metabolite Profiling

The ability to accurately detect trace levels of this compound and its metabolites is fundamental to monitoring its environmental fate and ensuring regulatory compliance. teklabinc.com Traditional methods like gas chromatography (GC) often require time-consuming sample preparation and derivatization. thermofisher.comchromatographyonline.com

Recent advancements in analytical chemistry are providing more sensitive and efficient methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (IC-MS/MS): These techniques offer direct analysis of water samples with high sensitivity and selectivity, significantly reducing sample preparation time. thermofisher.comlcms.cz IC-MS/MS methods have been developed that can detect endothall at levels as low as 0.56 parts per billion (ppb). thermofisher.com

Selected Ion Monitoring (SIM): When used with GC-MS, SIM enhances the detection of target compounds like endothall by focusing on specific ion fragments, leading to improved sensitivity and the ability to differentiate it from other compounds. teklabinc.com

Immunoassays: The development of quantitative enzyme-linked immunosorbent assays (ELISAs) for endothall provides a valuable tool for rapid residue analysis, which is crucial for both research and operational monitoring. apms.org

Future research in this area will likely focus on:

Metabolite Identification: Developing methods to identify and quantify the various degradation products of this compound in different environmental matrices. Research has already identified two isomers of endothall, with one being more dominant in the monoamine salt formulation. mdpi.com

Field-Portable Sensors: Creating rapid, on-site detection tools for real-time monitoring of endothall concentrations during and after treatment.

Matrix Effects: Further understanding and mitigating the influence of different water and sediment types on the accuracy of analytical measurements.

Q & A

Q. What is the mechanism of action of Hydrothol 191 against algal species, and how does this inform experimental design for efficacy studies?

this compound (monoamine salt of endothall) acts as a contact algaecide by disrupting cell wall integrity, leading to cellular lysis . To evaluate efficacy, researchers should design dose-response experiments with controlled water column applications (0.3–1.5 ppm) and monitor parameters like cell viability (via microscopy) and chlorophyll-a degradation . Standardized protocols for repeat applications (e.g., intervals of 25–60 days) must align with algal resurgence patterns observed in field studies .

Q. How do application rates and timing influence this compound’s phytotoxicity in non-target plants, such as crops?

Phytotoxicity varies with concentration and growth stage. For example, in peanut crops, this compound at 0.6–1.1 kg ha⁻¹ applied between VE (emergence) and VE+4 weeks showed comparable phytotoxicity to bentazon/paraquat controls, but rates ≥2.2 kg ha⁻¹ reduced biomass and yield . Researchers should incorporate phenological staging and biomass/pod metrics in trials, with controls for seasonal variability .

Q. What safety protocols are critical when handling this compound in aquatic ecotoxicology studies?

Due to its high fish toxicity (LC50 values <1.0 ppm in sensitive species), experiments must adhere to strict containment measures, such as isolating treated water bodies and avoiding simultaneous treatments exceeding 1/10 of the total area . Use mesocosms with standardized OECD guidelines for non-target organism exposure assessments .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound’s efficacy-toxicity profile across studies?

Discrepancies often arise from species-specific sensitivity (e.g., Microcystis vs. Chara) and water chemistry variables (pH, organic matter). Meta-analyses should stratify data by organism type, application method (granular vs. liquid), and environmental parameters . For instance, this compound combined with Tribune® reduced Microcystis cell counts synergistically, but standalone efficacy varied by formulation .

Q. What experimental frameworks optimize this compound’s selectivity for algae while minimizing impacts on aquatic invertebrates?

Implement factorial designs testing this compound against co-occurring species (e.g., Daphnia magna, tadpoles) under varying concentrations (0.05–2.5 ppm). Use probabilistic ecological risk assessment (ERA) models to derive species sensitivity distributions (SSDs) and threshold concentrations . Field validations should include pre/post-treatment biodiversity surveys with Hill numbers to quantify community shifts .

Q. How do sublethal concentrations of this compound affect algal resistance mechanisms over multiple generations?

Longitudinal studies should expose algal cultures to sub-inhibitory doses (e.g., 0.1 ppm) across 10–20 generations, monitoring genomic changes via PCR (e.g., mcyB gene expression in cyanobacteria) and lipid peroxidation assays. Compare with untreated controls to identify adaptive traits .

Q. What statistical methods are recommended for analyzing conflicting data on this compound’s persistence in sediment vs. water columns?

Use mixed-effects models to account for spatial heterogeneity in sediment adsorption rates. Paired t-tests or ANCOVA can isolate treatment effects from confounding variables (e.g., organic carbon content). Data from Tifton, GA, trials showed reduced half-life in sandy sediments, suggesting site-specific degradation kinetics .

Methodological Guidelines

- Dosage Calibration : Convert application rates (lbs/acre-foot) to ppm using 0.1 ppm = 5.5 lbs/acre-foot, adjusting for water depth and turbidity .

- Data Reporting : Adhere to significant figure rules (e.g., instrument precision ±0.01 ppm) and specify statistical significance thresholds (e.g., p < 0.05) .

- Ecological Monitoring : Include non-target impact metrics (e.g., fish mortality, invertebrate diversity) in mesocosm studies, referencing EPA Ecotox Database benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.